molecular formula C7H2BrClF3NO3 B1405535 1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene CAS No. 1417566-56-3

1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene

Cat. No.: B1405535
CAS No.: 1417566-56-3
M. Wt: 320.45 g/mol
InChI Key: WKKYMMYCSCUYIY-UHFFFAOYSA-N
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Description

1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene is a complex organic compound characterized by the presence of multiple halogen atoms and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene derivative followed by the introduction of the nitro group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of different oxidation products.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and the nitro group allows the compound to participate in a range of chemical reactions, influencing its reactivity and interaction with other molecules. The specific pathways involved depend on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene can be compared with other halogenated benzene derivatives, such as:

    1-Bromo-2-chlorobenzene: Lacks the difluoromethoxy and nitro groups, making it less reactive in certain chemical reactions.

    1-Bromo-4-[chloro(difluoro)methoxy]benzene: Similar structure but different positioning of the halogen atoms and functional groups, leading to different reactivity and applications.

Properties

IUPAC Name

1-bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF3NO3/c8-3-1-4(10)5(13(14)15)2-6(3)16-7(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKYMMYCSCUYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)Cl)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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